(2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid
CAS No.:
Cat. No.: VC20441388
Molecular Formula: C10H19NO5
Molecular Weight: 233.26 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C10H19NO5 |
|---|---|
| Molecular Weight | 233.26 g/mol |
| IUPAC Name | (2S)-2-methoxy-4-[(2-methylpropan-2-yl)oxycarbonylamino]butanoic acid |
| Standard InChI | InChI=1S/C10H19NO5/c1-10(2,3)16-9(14)11-6-5-7(15-4)8(12)13/h7H,5-6H2,1-4H3,(H,11,14)(H,12,13)/t7-/m0/s1 |
| Standard InChI Key | VJDDIZFIHZRFLU-ZETCQYMHSA-N |
| Isomeric SMILES | CC(C)(C)OC(=O)NCC[C@@H](C(=O)O)OC |
| Canonical SMILES | CC(C)(C)OC(=O)NCCC(C(=O)O)OC |
Introduction
Structural and Stereochemical Features
The molecular structure of (2S)-4-{[(tert-butoxy)carbonyl]amino}-2-methoxybutanoic acid (C₁₀H₁₉NO₅) consists of a four-carbon chain with distinct functional groups:
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Position 1: Carboxylic acid (-COOH) group.
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Position 2: Methoxy (-OCH₃) group in the (S)-configuration.
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Position 4: Boc-protected amine (-NH-C(O)-O-C(CH₃)₃).
The Boc group provides steric protection for the amine, enabling selective reactivity at other sites during synthetic workflows . The methoxy substituent, being less electron-withdrawing than halogenated analogs like difluoromethoxy (-OCF₂H), moderates the compound’s electronic profile and lipophilicity.
Table 1: Comparative Structural Properties of Boc-Protected Butanoic Acid Derivatives
Key structural distinctions include:
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Steric Effects: The methoxy group at position 2 introduces minimal steric hindrance compared to bulkier substituents like trifluoromethoxy (-OCF₃).
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Electronic Effects: The methoxy group’s electron-donating nature slightly increases the electron density at the carboxylic acid, potentially altering its acidity (pKa ~ 4.5–5.0) .
Synthesis and Industrial Preparation
Laboratory-Scale Synthesis
The synthesis typically follows a multi-step sequence:
Step 1: Boc Protection of the Amine
The primary amine at position 4 is protected using di-tert-butyl dicarbonate (Boc₂O) in the presence of a base such as 4-dimethylaminopyridine (DMAP) or sodium bicarbonate. Reaction conditions (e.g., tetrahydrofuran/water solvent system, 0–5°C) ensure high yields (>85%) .
| Step | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Boc Protection | Boc₂O, DMAP, THF/H₂O, 0°C | 88 | 95 |
| Methoxy Introduction | CH₃I, K₂CO₃, acetone, reflux | 75 | 90 |
| Ester Hydrolysis | 6 M HCl, 60°C, 12 h | 92 | 98 |
Physicochemical Properties
Solubility and Stability
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Solubility: Highly soluble in polar aprotic solvents (e.g., DMF, DMSO) and moderately soluble in water (∼15 mg/mL at 25°C) .
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Stability: Stable under ambient conditions but susceptible to Boc deprotection in strongly acidic environments (pH < 2).
Spectroscopic Characterization
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¹H NMR (400 MHz, DMSO-d₆): δ 1.38 (s, 9H, Boc tert-butyl), 3.31 (s, 3H, OCH₃), 4.10–4.25 (m, 1H, CH-NH), 12.1 (br s, 1H, COOH) .
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IR (cm⁻¹): 1720 (C=O, Boc), 1650 (C=O, acid), 1250 (C-O, methoxy).
Biological Activity and Applications
Peptide Synthesis
The Boc group enables sequential peptide coupling without side reactions. The methoxy group enhances solubility, facilitating solid-phase synthesis of hydrophobic peptide sequences .
Table 3: Comparative Biological Activity of Analogs
Future Research Directions
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Pharmacokinetic Studies: Evaluate oral bioavailability and plasma stability.
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Structure-Activity Relationships (SAR): Systematically vary substituents to optimize enzyme inhibition.
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Industrial Optimization: Develop greener synthetic routes using biocatalysts or microwave-assisted reactions.
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